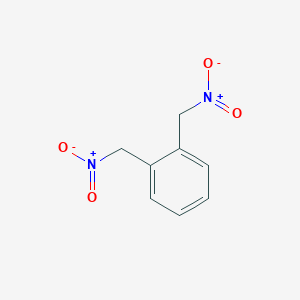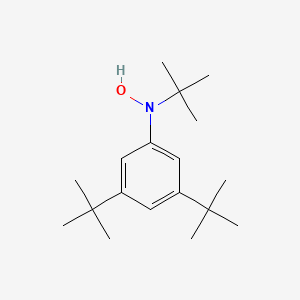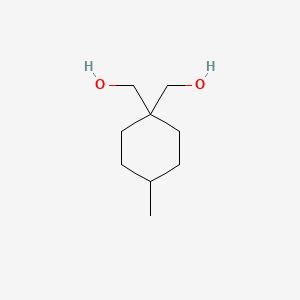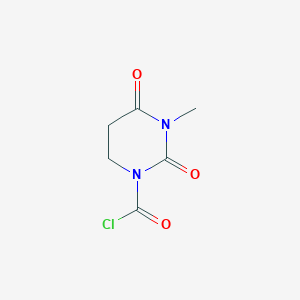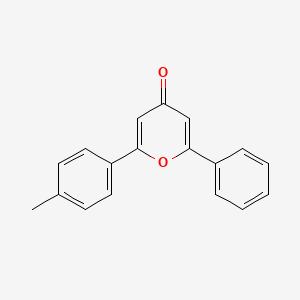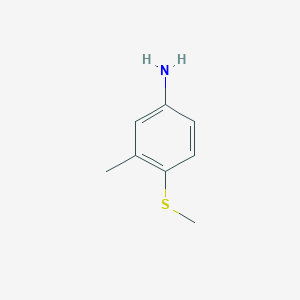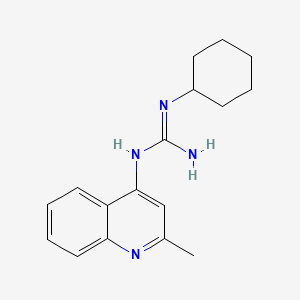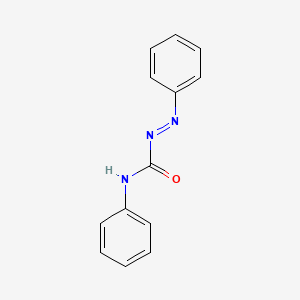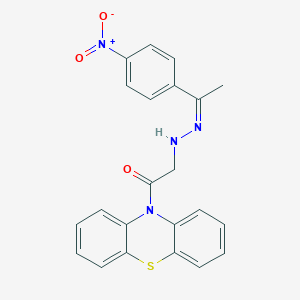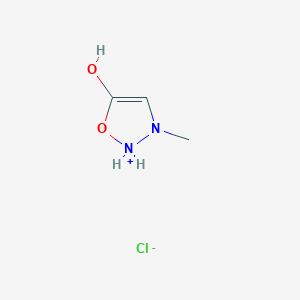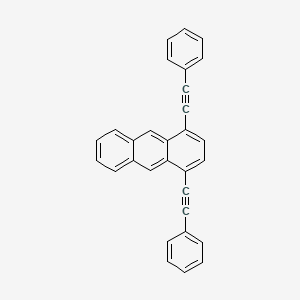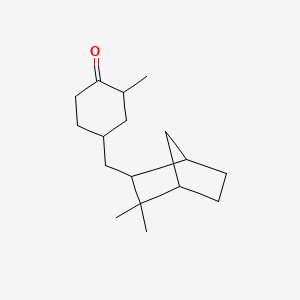
Cyclohexanone, 4-((3,3-dimethylbicyclo(2.2.1)hept-2-yl)methyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(camphenyl-8)-cyclohexanone is an organic compound with a complex structure that includes a camphenyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(camphenyl-8)-cyclohexanone typically involves multiple steps, starting with the preparation of the camphenyl group and its subsequent attachment to the cyclohexanone ring. Common synthetic routes include:
Grignard Reaction: The camphenyl group can be introduced via a Grignard reaction, where a camphenyl magnesium bromide reacts with a cyclohexanone derivative.
Aldol Condensation: Another method involves an aldol condensation reaction between a camphenyl aldehyde and a cyclohexanone, followed by hydrogenation to yield the desired product.
Industrial Production Methods
Industrial production of 2-Methyl-4-(camphenyl-8)-cyclohexanone may involve large-scale Grignard reactions or aldol condensations, optimized for high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(camphenyl-8)-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The camphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-4-(camphenyl-8)-cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(camphenyl-8)-cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Camphor: A related compound with a similar camphenyl structure but different functional groups.
Cyclohexanone: Shares the cyclohexanone ring but lacks the camphenyl group.
Menthol: Another compound with a cyclohexane ring and similar applications in fragrances and flavors.
Uniqueness
2-Methyl-4-(camphenyl-8)-cyclohexanone is unique due to the presence of both the camphenyl group and the cyclohexanone ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
CAS No. |
68901-22-4 |
|---|---|
Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
4-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methyl]-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C17H28O/c1-11-8-12(4-7-16(11)18)9-15-13-5-6-14(10-13)17(15,2)3/h11-15H,4-10H2,1-3H3 |
InChI Key |
TUCJTYGBRWODLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1=O)CC2C3CCC(C3)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


